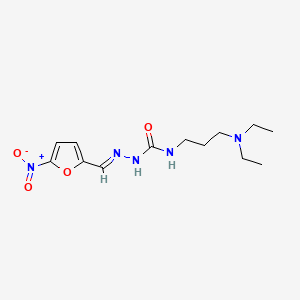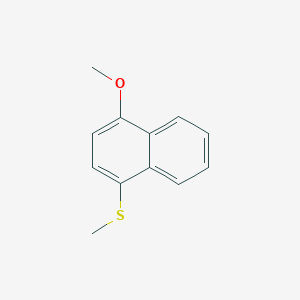
1-Methoxy-4-(methylsulfanyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-(methylsulfanyl)naphthalene is an organic compound belonging to the naphthalene family It is characterized by a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(methylsulfanyl)naphthalene typically involves the substitution reactions of naphthalene derivatives. One common method is the methylation of 1-methoxy-4-nitronaphthalene followed by reduction and thiolation. The reaction conditions often include the use of methylating agents like dimethyl sulfate or methyl iodide, reducing agents such as iron or tin in hydrochloric acid, and thiolating agents like sodium hydrosulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like distillation and crystallization.
化学反応の分析
Types of Reactions
1-Methoxy-4-(methylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
科学的研究の応用
1-Methoxy-4-(methylsulfanyl)naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Methoxy-4-(methylsulfanyl)naphthalene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the methylsulfanyl group can engage in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-Methoxy-4-nitronaphthalene: Similar structure but with a nitro group instead of a methylsulfanyl group.
1-Methoxynaphthalene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
4-Methylthionaphthalene: Contains a methylthio group but lacks the methoxy group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
特性
CAS番号 |
95332-87-9 |
|---|---|
分子式 |
C12H12OS |
分子量 |
204.29 g/mol |
IUPAC名 |
1-methoxy-4-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H12OS/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChIキー |
RJMCESYHMDOQLS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


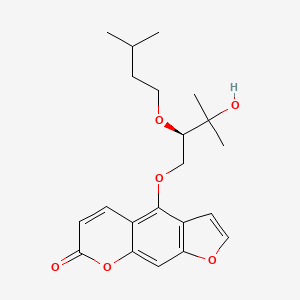
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
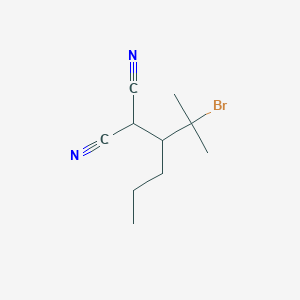
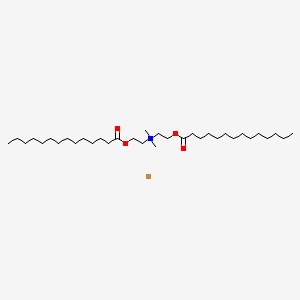
![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
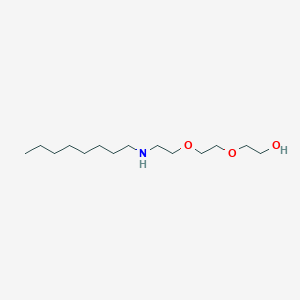
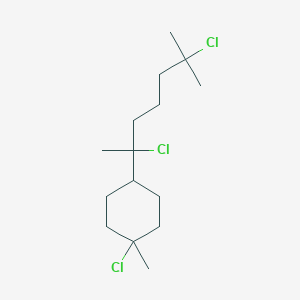

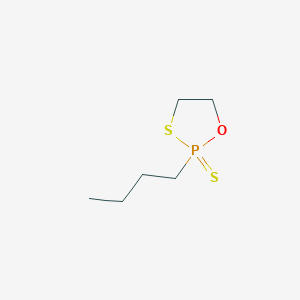
![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
